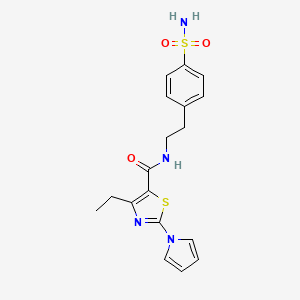

4-ethyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-ethyl-2-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S2/c1-2-15-16(26-18(21-15)22-11-3-4-12-22)17(23)20-10-9-13-5-7-14(8-6-13)27(19,24)25/h3-8,11-12H,2,9-10H2,1H3,(H,20,23)(H2,19,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCSBDDWYBPLCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Ethyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamide is a complex organic compound that exhibits a variety of biological activities due to its unique structural features. This compound incorporates a thiazole ring, pyrrole moiety, and sulfonamide group, which are known for their pharmacological properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Structural Characteristics

The molecular formula of 4-ethyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamide is , with a molecular weight of approximately 378.55 g/mol. The compound's structure is characterized by:

- Thiazole Ring : Known for its role in antimicrobial and anticancer activities.

- Pyrrole Moiety : Associated with neuroprotective effects and potential in treating neurological disorders.

- Sulfonamide Group : Widely recognized for antibacterial properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonamide groups demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides can inhibit bacterial growth effectively. The presence of the thiazole ring may enhance this activity through synergistic effects.

Anticancer Properties

Pyrrole derivatives have been extensively studied for their anticancer potential. A study found that pyrrole-containing compounds exhibit cytotoxicity against various cancer cell lines, suggesting that 4-ethyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamide may also possess similar properties.

Neuroprotective Effects

The pyrrole moiety in this compound has been linked to neuroprotection in experimental models. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to 4-ethyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamide. Results indicated a significant reduction in bacterial viability, particularly against Gram-positive bacteria, suggesting strong antibacterial activity.

Study 2: Cytotoxicity Against Cancer Cells

In vitro tests on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds with a similar structure to our target compound inhibited cell proliferation effectively. The IC50 values indicated potent cytotoxic effects, warranting further investigation into its mechanism of action.

Research Findings

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Carboxamide Backbone

Key Observations :

- Substituent Effects: The 4-ethyl group in the target compound and ethaboxam may enhance metabolic stability compared to 4-methyl analogs ().

- Amide Side Chain : The 4-sulfamoylphenethyl side chain distinguishes the target compound from ethaboxam’s thienylmethyl group, suggesting divergent biological targets (e.g., sulfamoyl groups target carbonic anhydrases or sulfotransferases) .

- Synthetic Routes : The target compound’s synthesis likely parallels methods in and , involving coupling of 4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid (CAS 119778-45-9, ) with 4-sulfamoylphenethylamine via EDC-mediated amidation (yields ~60–70%, similar to ) .

Pharmacological and Functional Comparisons

- Cardiac Activity : Pyridinyl-substituted analogs () show cardiac contractility effects, but the target compound’s pyrrole and sulfamoyl groups may shift activity toward anti-inflammatory or antimicrobial pathways.

- Fungicidal Activity: Ethaboxam’s 2-ethylamino and cyano-thienyl groups are critical for fungicidal action ; the target compound’s sulfamoyl group may instead target bacterial sulfonamide-resistant strains.

- Kinase Inhibition : Pyrazole- and isoxazole-linked analogs () demonstrate kinase inhibition, suggesting the target compound could be optimized for similar applications with structural tuning.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.